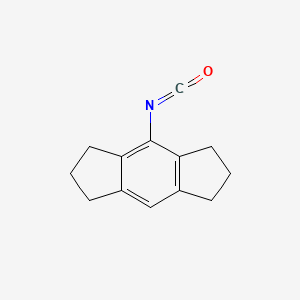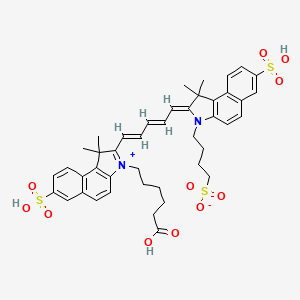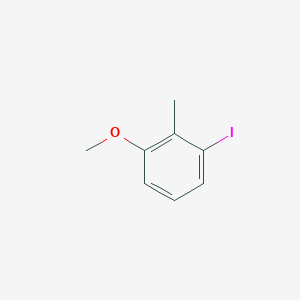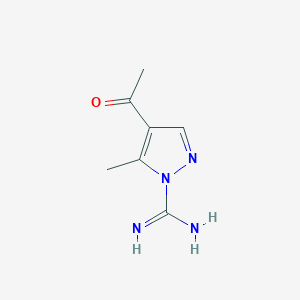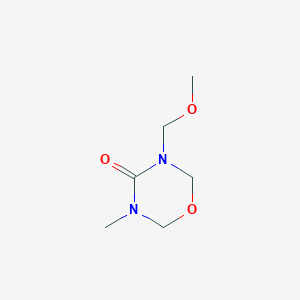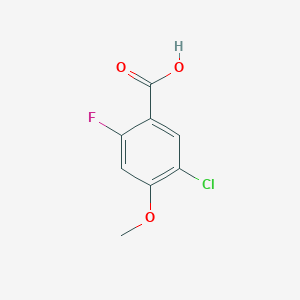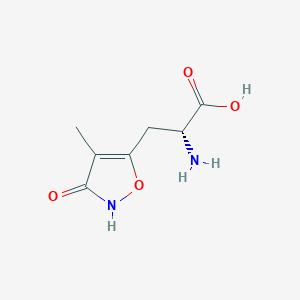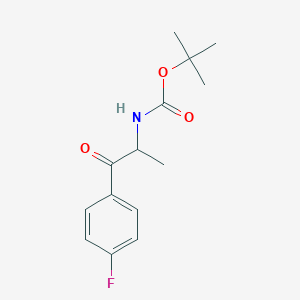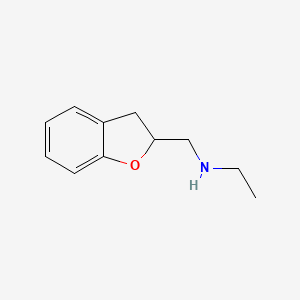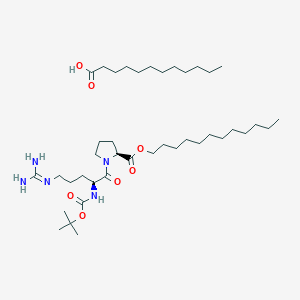
Micelle-Forming Thrombin Inhibitor
Übersicht
Beschreibung
Micelle-Forming Thrombin Inhibitors are a class of compounds designed to inhibit thrombin, a key enzyme in the blood coagulation process. These inhibitors are unique because they form micelles, which are aggregates of surfactant molecules dispersed in a liquid colloid. The micelle formation enhances the solubility and stability of the thrombin inhibitors, making them more effective in therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Micelle-Forming Thrombin Inhibitors typically involves the synthesis of amphiphilic block copolymers. These copolymers consist of hydrophilic and hydrophobic segments, which self-assemble into micelles in aqueous solutions. The synthetic routes often include:
Polymerization: Techniques such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization are used to create the block copolymers.
Micellization: The block copolymers are dissolved in an organic solvent and then added to water, leading to the formation of micelles as the organic solvent is evaporated.
Industrial Production Methods: Industrial production of these inhibitors involves large-scale polymerization reactors and precise control of reaction conditions to ensure consistent quality. Techniques such as dialysis, solvent evaporation, and microphase separation are commonly employed to achieve the desired micelle formation .
Analyse Chemischer Reaktionen
Types of Reactions: Micelle-Forming Thrombin Inhibitors undergo various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the copolymers, affecting their micelle-forming ability and thrombin inhibition efficiency.
Substitution Reactions: These reactions are used to introduce specific functional groups that enhance the interaction with thrombin.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products: The major products of these reactions are modified block copolymers with enhanced thrombin inhibitory activity and improved micelle stability .
Wissenschaftliche Forschungsanwendungen
Micelle-Forming Thrombin Inhibitors have a wide range of applications in scientific research:
Chemistry: Used as model systems to study micelle formation and stability.
Biology: Employed in the study of blood coagulation and thrombin activity.
Medicine: Developed as therapeutic agents for the treatment of thrombotic disorders, such as deep vein thrombosis and pulmonary embolism.
Industry: Utilized in the formulation of drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs
Wirkmechanismus
The mechanism of action of Micelle-Forming Thrombin Inhibitors involves the inhibition of thrombin by binding to its active site. The micelles enhance the delivery of the inhibitors to the thrombin molecules, increasing their inhibitory efficiency. The molecular targets include the active site serine residue of thrombin, and the pathways involved are the coagulation cascade and fibrin formation .
Vergleich Mit ähnlichen Verbindungen
Direct Thrombin Inhibitors: Such as dabigatran and argatroban.
Indirect Thrombin Inhibitors: Such as heparin and low-molecular-weight heparin.
Comparison: Micelle-Forming Thrombin Inhibitors are unique due to their ability to form micelles, which enhances their solubility and stability compared to other thrombin inhibitors. This property allows for more efficient delivery and prolonged activity in the bloodstream, making them potentially more effective in therapeutic applications .
Eigenschaften
IUPAC Name |
dodecanoic acid;dodecyl (2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N5O5.C12H24O2/c1-5-6-7-8-9-10-11-12-13-14-21-37-25(35)23-18-16-20-33(23)24(34)22(17-15-19-31-26(29)30)32-27(36)38-28(2,3)4;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h22-23H,5-21H2,1-4H3,(H,32,36)(H4,29,30,31);2-11H2,1H3,(H,13,14)/t22-,23-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDBBWXLYJBEMD-SJEIDVEUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C.CCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C.CCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


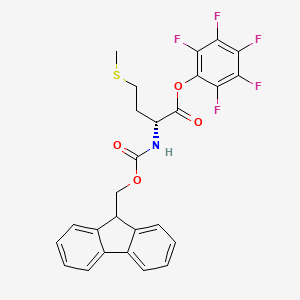
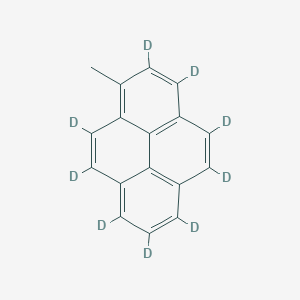
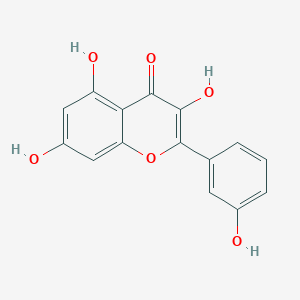
![Hydrazinecarbothioamide, N,N-diethyl-2-[(6-methyl-2-pyridinyl)methylene]-](/img/structure/B3251666.png)
![1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one](/img/structure/B3251674.png)
